molecular formula C14H11ClN2O4S B5745663 5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B5745663
M. Wt: 338.8 g/mol
InChI Key: KCPGIZRVXSOSHP-UHFFFAOYSA-N
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Description

5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that features a benzodioxole ring system fused with a thioxodihydropyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its combination of a benzodioxole ring and a thioxodihydropyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4S/c1-16-12(18)8(13(19)17(2)14(16)22)3-7-4-10-11(5-9(7)15)21-6-20-10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPGIZRVXSOSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC3=C(C=C2Cl)OCO3)C(=O)N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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